molecular formula C12H20N2 B2640975 N'-benzyl-N,N-dimethylpropane-1,3-diamine CAS No. 32857-22-0

N'-benzyl-N,N-dimethylpropane-1,3-diamine

Cat. No. B2640975
CAS RN: 32857-22-0
M. Wt: 192.306
InChI Key: YRZNCMFHFHBVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N,N’-Dimethyl-1,3-propanediamine, a related compound, is given by the linear formula: CH3NHCH2CH2CH2NHCH3 . The 3D structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N’-Dimethyl-1,3-propanediamine, a related compound, are as follows: It has a molecular weight of 102.18, a density of 0.817 g/mL at 25 °C, a boiling point of 145 °C, and a refractive index n20/D 1.438 (lit.) .

Scientific Research Applications

Algicidal Agent against Harmful Algae

Background: N’-benzyl-N,N-dimethylpropane-1,3-diamine derivatives have been investigated as potential algicidal agents to combat harmful algal blooms. These blooms can lead to water pollution and ecological imbalances.

Research Findings:
References:
  • Park, K. S., Choi, D., Son, H. K., Chang, Y.-C., & Cho, H. (2023). An Algicidal Agent against Harmful Algae Using Novel N1-benzyl-N3, N3-diethylpropane-1,3-diamine Derivatives. Biotechnology and Bioprocess Engineering, 28(2), 215–225

Other Potential Applications

While the above study highlights the algicidal properties, N’-benzyl-N,N-dimethylpropane-1,3-diamine may also find use in other areas:

Read the full research article

Safety and Hazards

N,N’-Dimethyl-1,3-propanediamine, a related compound, is classified as a flammable liquid (Flam. Liq. 2) and skin corrosive (Skin Corr. 1B). It has a flash point of 20 °C. The safety precautions include avoiding exposure to flames and using personal protective equipment such as dust masks, eyeshields, and gloves .

Mechanism of Action

Mode of Action

It’s known that it can participate in substitution reactions and coupling reactions .

Biochemical Pathways

It’s known to be used in the synthesis of organic compounds containing amino groups .

Pharmacokinetics

It’s known to be fully miscible in water , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-benzyl-N,N-dimethylpropane-1,3-diamine. It’s known to be a liquid at room temperature , which could potentially influence its stability and efficacy.

properties

IUPAC Name

N-benzyl-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZNCMFHFHBVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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